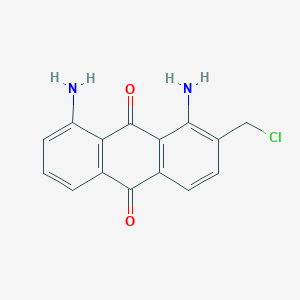![molecular formula C17H19N3O B13144536 (S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The isobutyl group attached to the oxazole ring adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
科学研究应用
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction processes. The oxazole ring and isobutyl group contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the oxazole ring or isobutyl group.
4,4’-Bipyridine: Another bipyridine derivative lacking the oxazole ring and isobutyl group.
Oxazole: A basic oxazole ring structure without the bipyridine moiety or isobutyl group.
Uniqueness
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a bipyridine moiety, an oxazole ring, and an isobutyl group
属性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
(4S)-4-(2-methylpropyl)-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-15-11-21-17(20-15)16-10-14(5-8-19-16)13-3-6-18-7-4-13/h3-8,10,12,15H,9,11H2,1-2H3/t15-/m0/s1 |
InChI 键 |
VMUAQDYQCICZRS-HNNXBMFYSA-N |
手性 SMILES |
CC(C)C[C@H]1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
规范 SMILES |
CC(C)CC1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)


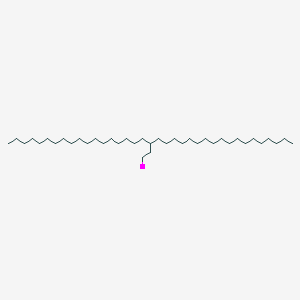
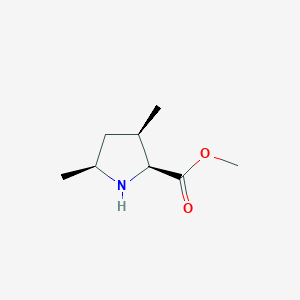


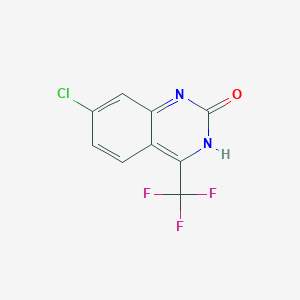
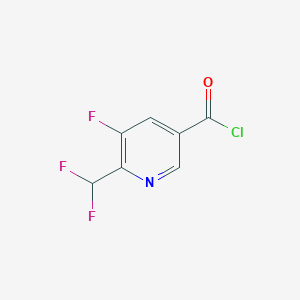
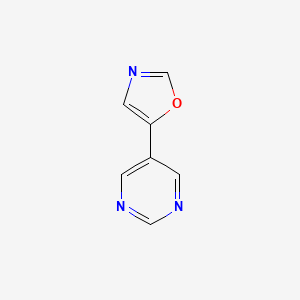

![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
